

Replicating key findings from foundational ALT-007 research papers

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Replicating Foundational Research on ALT-007: A Comparative Guide

This guide provides an objective comparison of key findings from the foundational research on **ALT-007**, a novel serine palmitoyltransferase (SPT) inhibitor, for the treatment of age-related sarcopenia. The data presented here is based on the primary research paper by Poisson et al., "Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia," published in ACS Pharmacology & Translational Science in 2025. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence supporting **ALT-007**.

Executive Summary

ALT-007 is a potent, safe, and orally bioavailable inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of ceramides.[1][2][3] In a preclinical mouse model of age-related sarcopenia, **ALT-007** demonstrated significant efficacy in restoring muscle mass and function.[1][4] The therapeutic effects of **ALT-007** are attributed to its ability to reduce the accumulation of very-long-chain 1-deoxy-sphingolipid species, which are implicated in cellular protein dysregulation.[1][2] By mitigating the levels of these lipids, **ALT-007** enhances protein homeostasis, leading to improved muscle health.[1][2] This guide compares the performance of **ALT-007** against a vehicle control and the alternative SPT inhibitor, Myriocin.

Data Presentation





Table 1: In Vitro Potency of ALT-007 vs. Myriocin

Compound	Concentration	Effect on Ceramide Levels in C2C12 Myoblasts	Reference
ALT-007	10 nM	Significant reduction	[1]
Myriocin	10 nM	Less potent reduction compared to ALT-007	[1]

Table 2: Efficacy of ALT-007 in a Mouse Model of Age-Related Sarcopenia



Parameter	Control (Aged Mice)	ALT-007 (1 mg/kg/day)	% Improveme nt	p-value	Reference
Muscle Mass					
Gastrocnemi us Weight	Decreased with age	Increased	-	<0.05	[1]
Tibialis Anterior Weight	Decreased with age	Increased	-	<0.05	[1]
Muscle Function					
Maximum Hanging Time	Reduced with age	Significantly increased	-	<0.01	[1]
Grip Strength	Reduced with age	Significantly increased	-	<0.01	[1]
Coordination					
Rotarod Performance	Impaired with age	Improved	-	<0.05	[1]
Biomarkers					
Total Ceramides (Gastrocnemi us)	Elevated with age	Lower levels	-	<0.05	[1]
Very-long- chain 1- deoxy- sphingolipids	Elevated with age	Reduced	-	<0.05	[1]

Experimental Protocols In Vitro Potency Assay



- Cell Line: Immortalized mouse C2C12 myoblasts.
- Treatment: Cells were treated with either ALT-007 or Myriocin at a concentration of 10 nM.
- Analysis: Ceramide levels were measured to determine the potency of each compound in inhibiting SPT.
- Reference:[1]

Animal Model for Age-Related Sarcopenia

- Species and Strain: Aged C57BL/6J mice (18 months old).[1]
- Treatment Administration: ALT-007 was mixed in the food and administered orally at a dose
 of 1 mg/kg per day. The control group received a vehicle-mixed diet.[1]
- Duration: The study was conducted over a period of 20 weeks.[4]
- Reference:[1][4]

Muscle Function and Coordination Tests

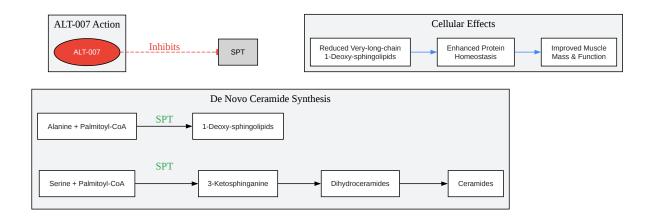
- Grip Strength Test: The maximal force generated by the forelimbs of the mice was measured using a grip strength meter. This test assesses overall muscle strength.[1]
- Hanging Time Test: Mice were suspended by their forelimbs from a wire, and the time until they fell was recorded. This test evaluates muscle endurance.[1]
- Rotarod Test: Mice were placed on a rotating rod with accelerating speed. The latency to fall
 was measured to assess motor coordination and balance.[1]
- Reference:[1]

Biochemical Analysis

- Lipid Profiling: Levels of total ceramides and specific very-long-chain 1-deoxy-sphingolipid species were quantified in the gastrocnemius muscle tissue using lipidomics techniques.[1]
- Reference:[1]

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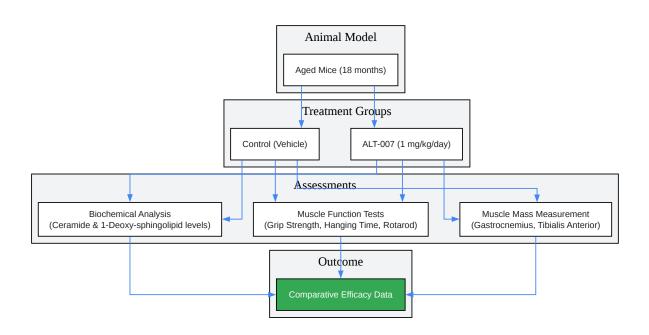
Mandatory Visualization



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Caption: Proposed signaling pathway of ALT-007 in muscle cells.





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Caption: Experimental workflow for evaluating **ALT-007** in aged mice.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]



- 4. actu.epfl.ch [actu.epfl.ch]
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